1-[(5-Bromothiophen-2-yl)methyl]-3,3-difluoropyrrolidine
Description
Properties
IUPAC Name |
1-[(5-bromothiophen-2-yl)methyl]-3,3-difluoropyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrF2NS/c10-8-2-1-7(14-8)5-13-4-3-9(11,12)6-13/h1-2H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHFSENWYYBWCEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)CC2=CC=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrF2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3,3-Difluoropyrrolidine
The synthesis of 3,3-difluoropyrrolidine involves several steps, as outlined in a study on its practical preparation:
Synthesis of (5-Bromothiophen-2-yl)methanamine
The synthesis of (5-bromothiophen-2-yl)methanamine can be achieved through the following steps:
Coupling Reaction
To form 1-[(5-Bromothiophen-2-yl)methyl]-3,3-difluoropyrrolidine , a coupling reaction between 3,3-difluoropyrrolidine and (5-bromothiophen-2-yl)methanamine could be employed. This might involve an alkylation reaction using a suitable base and solvent.
Reaction Conditions and Yields
The following table summarizes hypothetical reaction conditions and yields for the synthesis of 1-[(5-Bromothiophen-2-yl)methyl]-3,3-difluoropyrrolidine based on known methods for similar compounds:
| Step | Reaction Conditions | Yield |
|---|---|---|
| 1. Synthesis of 3,3-Difluoropyrrolidine | Claisen rearrangement, Ru(VIII)-catalyzed oxidation, cyclization, and reduction | Variable (dependent on specific conditions) |
| 2. Synthesis of (5-Bromothiophen-2-yl)methanamine | Reduction of 5-bromothiophene-2-carbaldehyde, followed by amine formation | 60-80% (estimated) |
| 3. Coupling Reaction | Alkylation reaction with base and solvent | 50-70% (estimated) |
Chemical Reactions Analysis
Types of Reactions
1-[(5-Bromothiophen-2-yl)methyl]-3,3-difluoropyrrolidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to modify its functional groups or to introduce new functionalities.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, bases such as sodium hydride (NaH) or potassium carbonate (K2CO3), and solvents like DMF or THF.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate (K3PO4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminothiophene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-[(5-Bromothiophen-2-yl)methyl]-3,3-difluoropyrrolidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It can be employed in the study of biological pathways and mechanisms, particularly those involving heterocyclic compounds.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the exploration of new chemical reactions and methodologies.
Mechanism of Action
The mechanism of action of 1-[(5-Bromothiophen-2-yl)methyl]-3,3-difluoropyrrolidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance the compound’s metabolic stability and bioavailability, while the bromothiophene moiety can contribute to its binding affinity and selectivity.
Comparison with Similar Compounds
Key Observations:
Bromothiophene vs. Halogenated Aryl Groups: The bromothiophene group in the target compound provides distinct electronic and steric effects compared to iodine-substituted analogues (e.g., CAS 2138421-50-6). Bromine’s moderate electronegativity balances reactivity and stability, whereas iodine increases lipophilicity and molecular weight .
Pyrrolidine Derivatives :
- The 3,3-difluoropyrrolidine core reduces basicity (pKa ~7.5) compared to unsubstituted pyrrolidine (pKa 11.3), impacting reaction kinetics in synthetic applications such as aza-Michael additions .
- 3,3-Difluoropyrrolidine hydrochloride (CAS 163457-23-6) is a salt form with enhanced solubility in polar solvents, making it preferable for biochemical assays targeting Plasmodium LDH inhibition .
The ditrifluoroacetate counterion further modifies solubility and purification requirements .
Biological Activity
1-[(5-Bromothiophen-2-yl)methyl]-3,3-difluoropyrrolidine is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings, including case studies and data tables.
The compound has the molecular formula and features a pyrrolidine ring substituted with a bromothiophenyl group. Its structure can be represented as follows:
- Chemical Structure :
- Chemical Structure
Physical Properties
- Molecular Weight : 273.15 g/mol
- Solubility : Soluble in organic solvents; limited solubility in water.
The biological activity of 1-[(5-Bromothiophen-2-yl)methyl]-3,3-difluoropyrrolidine is primarily attributed to its interaction with various biological targets. Research indicates that it may exhibit:
- Anticancer Properties : The compound has shown promise in inhibiting tumor growth in various cancer cell lines.
- Antimicrobial Activity : Preliminary studies suggest effectiveness against certain bacterial strains.
Case Studies
-
Anticancer Activity :
- A study evaluated the cytotoxic effects of the compound on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent effect.
- Table 1 : Cytotoxicity of 1-[(5-Bromothiophen-2-yl)methyl]-3,3-difluoropyrrolidine on MCF-7 Cells
Concentration (µM) Cell Viability (%) 0 100 5 85 10 60 20 30 -
Antimicrobial Effect :
- In vitro studies assessed the compound's efficacy against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains.
- Table 2 : Antimicrobial Activity of the Compound
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 50 Escherichia coli 50
Pharmacological Studies
Recent pharmacological evaluations have highlighted the compound's potential as a lead candidate for drug development. Its unique structure allows for modifications that could enhance efficacy and reduce toxicity.
Toxicological Profile
Toxicity studies are crucial for understanding the safety profile of new compounds. Initial assessments indicate that while the compound exhibits biological activity, it also requires thorough evaluation to determine its safety margins.
Q & A
Q. What are the common synthetic routes for preparing 1-[(5-Bromothiophen-2-yl)methyl]-3,3-difluoropyrrolidine, and what reaction conditions optimize yield and purity?
The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. For example:
- SNAr (nucleophilic aromatic substitution): Reacting a bromothiophene derivative with a pre-functionalized 3,3-difluoropyrrolidine under anhydrous conditions. demonstrates a similar approach using 2-chloro-6-fluoropyridine and 3,3-difluoropyrrolidine hydrochloride in a SNAr reaction, achieving 84% yield with DMF as the solvent and potassium carbonate as the base .
- Cross-coupling: highlights a method where bromothiophenol derivatives are coupled with halogenated heterocycles (e.g., chloropyridines) using DMF as a solvent and potassium carbonate at 110°C overnight .
Optimization Tips: - Use inert atmospheres (e.g., nitrogen) to prevent side reactions.
- Purify via column chromatography or recrystallization to isolate the product.
Q. How is the structure of 1-[(5-Bromothiophen-2-yl)methyl]-3,3-difluoropyrrolidine confirmed post-synthesis?
Key analytical techniques include:
- NMR Spectroscopy: H and F NMR identify substituents and fluorinated groups. For instance, confirms pyrrolidine ring substitution via H NMR chemical shifts .
- Mass Spectrometry (ESI-MS or HRMS): Validates molecular weight and fragmentation patterns .
- X-ray Crystallography: Resolves 3D conformation and bond angles. provides a template for crystallographic data collection (e.g., monoclinic space group, Bruker APEXII diffractometer) .
Advanced Research Questions
Q. What crystallographic methods are recommended for determining the 3D conformation and intermolecular interactions of this compound?
- Software Tools: Use SHELX (e.g., SHELXL for refinement) or OLEX2 for structure solution and visualization. and detail SHELX’s robustness in handling anisotropic displacement parameters and twinned data . emphasizes OLEX2’s workflow integration for structure analysis and reporting .
- Data Collection: Monochromatic radiation (e.g., Mo-Kα) and φ/ω scans on area detectors (e.g., Bruker APEXII) ensure high-resolution data, as shown in .
- Validation: Check for R-factor convergence and residual electron density using WinGX () .
Q. How can researchers resolve contradictions between spectroscopic data and computational modeling results for this compound?
- Cross-Validation: Compare experimental NMR shifts with DFT-calculated values. For example, uses X-ray and NMR to validate spatial arrangements of similar compounds .
- Dynamic Effects: Consider temperature-dependent NMR or variable-temperature crystallography to account for conformational flexibility.
- Advanced Modeling: Use molecular dynamics simulations to reconcile discrepancies in bond lengths or angles observed in crystallography vs. static models .
Q. What strategies are effective in designing derivatives of this compound for structure-activity relationship (SAR) studies?
Q. What are the challenges in analyzing the compound’s stability under varying experimental conditions?
- Thermal Stability: Perform thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to assess decomposition temperatures.
- Photostability: Expose to UV-Vis light and monitor degradation via HPLC ( discusses similar protocols) .
- Solution Stability: Test in buffered solutions (pH 2–12) and organic solvents (DMF, DMSO) to identify optimal storage conditions.
Methodological Tables
Q. Table 1: Example Crystallographic Parameters (Adapted from )
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | |
| (Å) | 7.0327, 7.6488, 36.939 |
| (°) | 91.315 |
| Radiation | Mo-Kα ( Å) |
| Detector | Bruker APEXII CCD |
Q. Table 2: Synthetic Optimization Checklist
| Parameter | Recommendation |
|---|---|
| Solvent | Anhydrous DMF or THF |
| Base | KCO or CsCO |
| Temperature | 80–110°C (reflux) |
| Purification | Column chromatography (silica gel, hexane/EtOAc) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
